molecular formula C7H6Br2N4 B12920835 3,5-Dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine CAS No. 787591-77-9

3,5-Dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine

Cat. No.: B12920835
CAS No.: 787591-77-9
M. Wt: 305.96 g/mol
InChI Key: XCRLVWNZCAFUGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine is a brominated heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with bromine atoms at positions 3 and 5 and a methyl group at the N8 position. This scaffold is structurally analogous to adenine, making it a promising candidate for targeting ATP-binding pockets in kinases . Its synthesis typically involves bromination of pyrazine precursors followed by cyclization and functionalization steps, as exemplified in intermediates derived from 3,5-dibromopyrazin-2-amine . The compound’s bromine substituents enhance electrophilic reactivity, facilitating further derivatization for structure-activity relationship (SAR) studies in drug discovery .

Properties

CAS No.

787591-77-9

Molecular Formula

C7H6Br2N4

Molecular Weight

305.96 g/mol

IUPAC Name

3,5-dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C7H6Br2N4/c1-10-6-7-12-3-5(9)13(7)4(8)2-11-6/h2-3H,1H3,(H,10,11)

InChI Key

XCRLVWNZCAFUGC-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(N2C1=NC=C2Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves the bromination of N-methylimidazo[1,2-a]pyrazine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce oxidized imidazopyrazine derivatives .

Scientific Research Applications

Anticancer Activity

The compound has been identified as a promising candidate for the development of anticancer agents. Research indicates that derivatives of imidazo[1,2-a]pyrazin-8-amines exhibit inhibitory effects on various kinases implicated in cancer progression, particularly Aurora kinases. Aurora-A and Aurora-B are serine/threonine kinases that play critical roles in cell division and are often overexpressed in tumors.

Case Study: Aurora Kinase Inhibition

  • A study demonstrated that 3,5-dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine derivatives showed significant selectivity against Aurora-A with IC50 values indicating potent inhibitory activity. The binding interactions were analyzed using docking studies, revealing that the compound could effectively occupy the ATP binding site of the kinase .
CompoundIC50 (µM)Ligand Efficiency
This compound2.12 ± 0.630.28
Other derivativesVariesVaries

Neurological Applications

In addition to its anticancer properties, this compound has been explored for its effects on neurological disorders by antagonizing the adenosine A2A receptor. This receptor is involved in various neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.

Case Study: Adenosine A2A Receptor Antagonism

  • The compound was shown to inhibit adenosine A2A receptor activity, which is linked to immunosuppressive pathways in the tumor microenvironment. By blocking this receptor, the compound may enhance immune responses against tumors while also providing neuroprotective effects in conditions like Parkinson's disease .

Synthesis and Characterization

The synthesis of this compound involves several steps that allow for the introduction of various substituents to optimize its pharmacological properties.

Synthesis Overview:

  • Starting from 2-amino-3,5-dibromopyrazine, the compound undergoes N-methylation and cyclization to form the imidazo[1,2-a]pyrazine core.
  • Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds.

Future Directions and Research Needs

While current research highlights the potential applications of this compound in cancer therapy and neurological disorders, further studies are necessary to:

  • Investigate the full spectrum of biological activities.
  • Conduct in vivo studies to assess therapeutic efficacy and safety profiles.
  • Explore combination therapies with existing treatments for enhanced efficacy.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the imidazopyrazine core play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[1,2-a]pyrazin-8-amine scaffold has been extensively modified to explore therapeutic applications. Below is a detailed comparison of 3,5-Dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Modifications Biological Activity/Application References
This compound Br at C3/C5; N8-methyl Bromine enhances electrophilicity Kinase inhibition (PTK6), adenine mimic
6-Bromo-N-(2-(pyridin-2-yl)ethyl)imidazo[1,2-a]pyrazin-8-amine Br at C6; N8-(pyridin-2-yl ethyl) Pyridyl ethyl improves solubility SAMHD1 dNTPase inhibition
6-(1H-Indol-3-yl)-N-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrazin-8-amine Indol-3-yl at C6; N8-morpholinophenyl Morpholine enhances pharmacokinetics Kinase targeting (unspecified)
8-Amino-6-bromoimidazo[1,2-a]pyrazine Br at C6; unsubstituted N8 Minimal substitution Scaffold for derivatization
N-Methyl-3-(2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine N8-methyl; C3-(2-methylphenyl) Aromatic group increases lipophilicity Undisclosed (structural analog)

Key Research Findings

Kinase Inhibition :

  • The di-bromo derivative’s co-crystal structure with PTK6 (1.70 Å resolution) demonstrates strong binding to the hinge region, outperforming dasatinib (2.24 Å) in resolution and specificity. Bromines at C3/C5 likely stabilize hydrophobic interactions, while the N8-methyl group reduces steric hindrance .
  • In contrast, 6-bromo analogs (e.g., SAMHD1 inhibitors) rely on C6 bromine and pyridyl ethyl groups for π-π stacking and hydrogen bonding with catalytic residues .

Synthetic Accessibility :

  • 3,5-Dibromo derivatives are synthesized via sequential bromination and cyclization , whereas 6-bromo analogs employ Suzuki couplings (e.g., with boronate esters) . Multi-component reactions (MCRs) enable rapid diversification of the scaffold, generating adenine-mimetic libraries .

Therapeutic Potential: Breast Cancer: Di-bromo derivatives show promise in PTK6 inhibition, a driver of breast cancer proliferation . Antiviral Applications: 6-Bromo-N-(pyridin-2-yl ethyl) analogs inhibit SAMHD1, a dNTPase critical for HIV-1 replication .

Table 2: Pharmacological Properties

Property 3,5-Dibromo-N-methyl Derivative 6-Bromo-N-(pyridin-2-yl ethyl) Derivative 6-(Indol-3-yl)-morpholinophenyl Derivative
Molecular Weight (g/mol) ~336 ~353 ~410
LogP ~2.8 (predicted) ~2.5 ~3.1
Solubility Moderate (bromine hinders) High (pyridyl ethyl enhances) Moderate (morpholine improves)
Target Affinity (IC50) PTK6: <100 nM SAMHD1: ~5 µM Kinase: Undisclosed

Biological Activity

3,5-Dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C8H7Br2N5
  • Molecular Weight : 317.07 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may function as an enzyme inhibitor or modulator of specific signaling pathways.

In Vitro Studies

In a recent study focusing on imidazo[1,2-a]pyrazine derivatives, compounds similar to this compound were evaluated for their inhibitory effects on cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. The study revealed that certain derivatives exhibited potent CDK9 inhibitory activity with IC50 values as low as 0.16 µM, indicating strong potential for anticancer applications .

Antiviral Activity

Another aspect of the biological evaluation involved assessing antiviral properties against human coronaviruses. Compounds structurally related to this compound demonstrated significant antiviral activity with IC50 values around 56.96 µM and a selectivity index of 7.14 against HCoV-229E . This suggests potential utility in treating viral infections.

Case Study 1: Anticancer Activity

A study explored the anticancer effects of imidazo[1,2-a]pyrazine derivatives on various cancer cell lines including MCF7 (breast cancer) and HCT116 (colorectal cancer). The results indicated that compounds with structural similarities to this compound exhibited cytotoxic effects correlated with their CDK inhibitory activities .

CompoundCell LineIC50 (µM)
3cMCF76.66
3cHCT1166.66
3bK6527.88

Case Study 2: ENPP1 Inhibition

Recent research identified imidazo[1,2-a]pyrazine derivatives as potent ENPP1 inhibitors. The study reported that certain derivatives showed promising selectivity and potency in inhibiting ENPP1, which is implicated in various pathological conditions including cancer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.